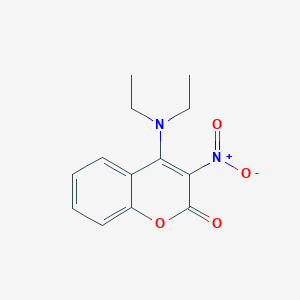
Coumarin, 4-diethylamino-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumarin, 4-diethylamino-3-nitro- is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods and has been found to have potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of coumarin, 4-diethylamino-3-nitro-, is not fully understood. However, it has been proposed that its anti-cancer activity is due to its ability to induce apoptosis in cancer cells. Its anti-inflammatory activity is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines. Its anti-microbial activity is believed to be due to its ability to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects:
Coumarin, 4-diethylamino-3-nitro-, has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria. It has also been found to have an effect on the central nervous system, causing sedation and analgesia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using coumarin, 4-diethylamino-3-nitro-, in lab experiments is its unique properties, which make it useful for a variety of applications. However, one limitation is that it is a toxic compound and must be handled with care.
Orientations Futures
There are several future directions for the study of coumarin, 4-diethylamino-3-nitro-. One direction is the development of new synthetic methods for this compound. Another direction is the study of its potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand its mechanism of action and to determine its potential use in the treatment of cancer, inflammation, and bacterial infections.
In conclusion, coumarin, 4-diethylamino-3-nitro-, is a chemical compound with unique properties that make it useful for a variety of scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications in the field of medicinal chemistry.
Méthodes De Synthèse
Coumarin, 4-diethylamino-3-nitro-, can be synthesized using various methods, including the Knoevenagel condensation reaction, the Mannich reaction, and the nitration reaction. The Knoevenagel condensation reaction involves the reaction of 4-nitrobenzaldehyde and diethyl malonate in the presence of piperidine as a catalyst to form coumarin, 4-diethylamino-3-nitro-. The Mannich reaction involves the reaction of 4-nitrobenzaldehyde, diethylamine, and formaldehyde in the presence of an acid catalyst to form coumarin, 4-diethylamino-3-nitro-. The nitration reaction involves the reaction of coumarin, 4-diethylamino-3-nitro-, with nitric acid and sulfuric acid to form the nitro derivative.
Applications De Recherche Scientifique
Coumarin, 4-diethylamino-3-nitro-, has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Propriétés
Numéro CAS |
50527-31-6 |
|---|---|
Nom du produit |
Coumarin, 4-diethylamino-3-nitro- |
Formule moléculaire |
C13H14N2O4 |
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
4-(diethylamino)-3-nitrochromen-2-one |
InChI |
InChI=1S/C13H14N2O4/c1-3-14(4-2)11-9-7-5-6-8-10(9)19-13(16)12(11)15(17)18/h5-8H,3-4H2,1-2H3 |
Clé InChI |
ZFKKSGSQPHNBNR-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
SMILES canonique |
CCN(CC)C1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
Autres numéros CAS |
50527-31-6 |
Solubilité |
39.3 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




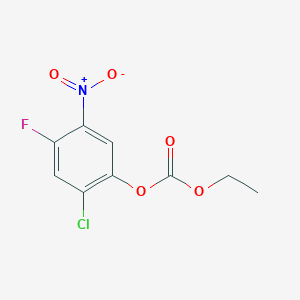

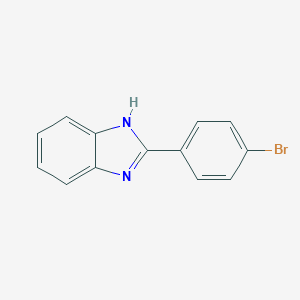

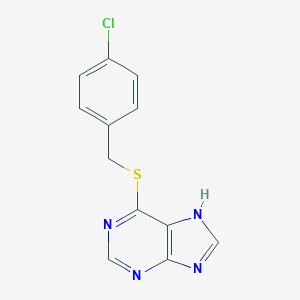
![1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-](/img/structure/B186894.png)
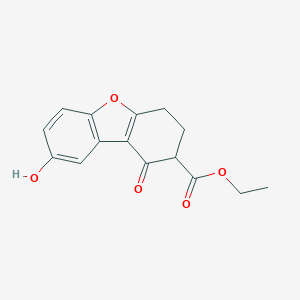
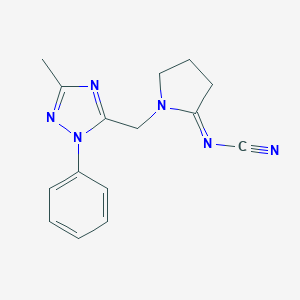

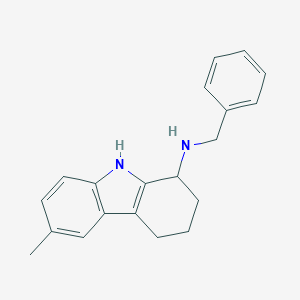
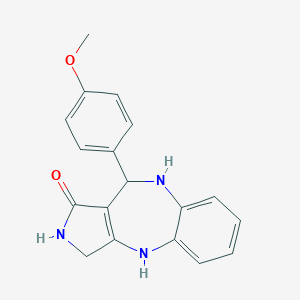
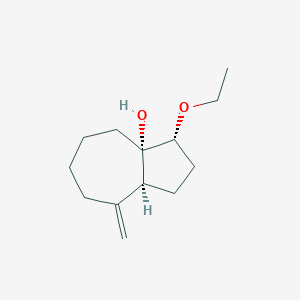
![ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B186906.png)